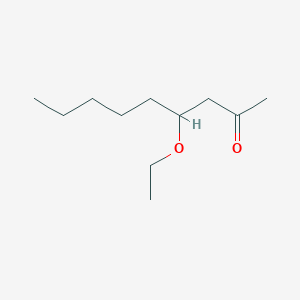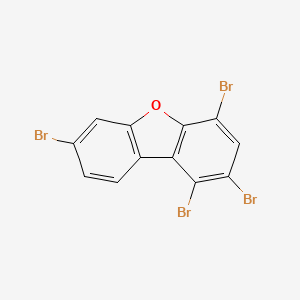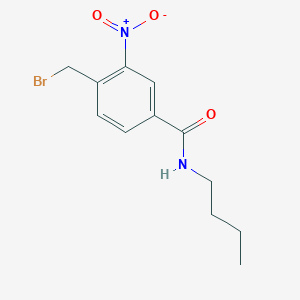![molecular formula C14H9BrF3NO B12599582 1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone is an organic compound that features a bromophenyl group and a trifluoromethyl-substituted pyridinyl group
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzene and 2-chloro-5-(trifluoromethyl)pyridine.
Reaction Conditions: A common synthetic route involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors that are sensitive to its structural features, particularly the bromophenyl and trifluoromethyl groups.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C14H9BrF3NO |
|---|---|
Molecular Weight |
344.13 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-3-1-2-9(6-11)13(20)7-12-5-4-10(8-19-12)14(16,17)18/h1-6,8H,7H2 |
InChI Key |
LXDWPWHKGKOHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12599500.png)
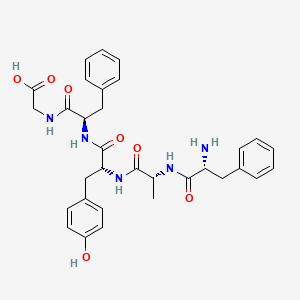
![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)
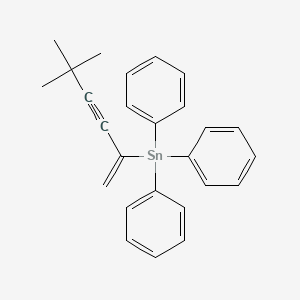
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)

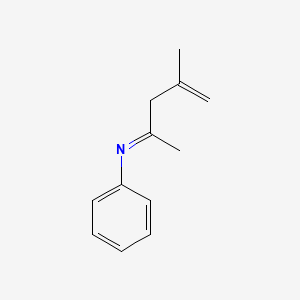
![5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12599549.png)
![Bis[2-(2-methoxyethoxy)ethyl] L-aspartate](/img/structure/B12599553.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)
